molecular formula C17H21NO4 B12941218 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12941218
M. Wt: 303.35 g/mol
InChI Key: NFKIHVVGRDAXDV-UHFFFAOYSA-N
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Description

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylate with pentan-2-ylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • 2-Oxo-2H-chromene-3-carbonitrile

Uniqueness

2-Oxo-2-(pentan-2-ylamino)ethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different reactivity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[2-oxo-2-(pentan-2-ylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-3-6-12(2)18-16(19)11-22-17(20)14-9-13-7-4-5-8-15(13)21-10-14/h4-5,7-9,12H,3,6,10-11H2,1-2H3,(H,18,19)

InChI Key

NFKIHVVGRDAXDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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